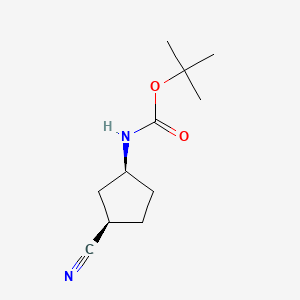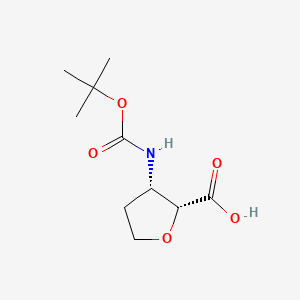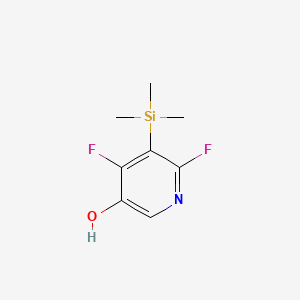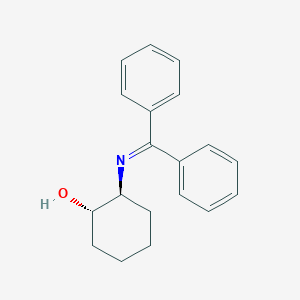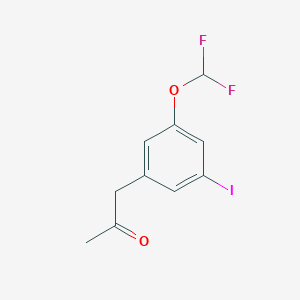
1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one is an organic compound with the molecular formula C10H9F2IO2 This compound is characterized by the presence of a difluoromethoxy group and an iodine atom attached to a phenyl ring, along with a propan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one typically involves the introduction of the difluoromethoxy and iodine groups onto a phenyl ring, followed by the formation of the propan-2-one moiety. One common method involves the reaction of 3-(difluoromethoxy)phenylboronic acid with iodine in the presence of a palladium catalyst to form the iodinated intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one involves its interaction with various molecular targets. The difluoromethoxy group and iodine atom can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to enzymes and receptors. The propan-2-one moiety can undergo nucleophilic addition reactions, further modulating its biological activity.
類似化合物との比較
1-(3-(Difluoromethoxy)phenyl)propan-2-one: Lacks the iodine atom, resulting in different reactivity and applications.
1-(3-(Difluoromethoxy)-4-iodophenyl)propan-2-one: Similar structure but with the iodine atom in a different position, affecting its chemical properties.
特性
分子式 |
C10H9F2IO2 |
|---|---|
分子量 |
326.08 g/mol |
IUPAC名 |
1-[3-(difluoromethoxy)-5-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F2IO2/c1-6(14)2-7-3-8(13)5-9(4-7)15-10(11)12/h3-5,10H,2H2,1H3 |
InChIキー |
AYBNOQYCZKOAKW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=CC(=CC(=C1)I)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL](/img/structure/B14044625.png)



